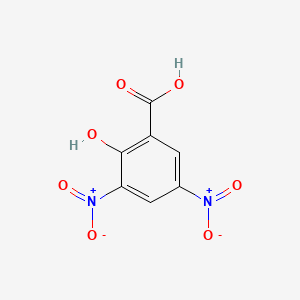

3,5-Dinitrosalicylic acid

説明

RN given refers to parent cpd

特性

IUPAC Name |

2-hydroxy-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUFLREGJMOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

46506-88-1 (mono-hydrochloride salt) | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060576 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-99-4 | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACT5NW8HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The DNS Method for Reducing Sugars: A Historical and Technical Guide

The 3,5-Dinitrosalicylic acid (DNS or DNSA) method stands as a foundational colorimetric assay for the quantification of reducing sugars. Developed as a simple and rapid technique, it has found widespread application in various fields, including biochemistry, food science, and biofuel research. This guide provides an in-depth exploration of the DNS method, from its historical origins to detailed experimental protocols and data analysis.

Historical Development

The genesis of the DNS method can be traced back to the work of James B. Sumner in the 1920s. Initially, he introduced this compound as a reagent for detecting reducing substances in urine.[1] However, the method was later refined and popularized for the quantitative determination of reducing sugars by Gail Lorenz Miller in her seminal 1959 paper.[2][3][4][5][6] Miller's work optimized the reagent composition and procedure, establishing the basis for the widely used protocol today.[2][3] The method's simplicity and sensitivity contributed to its broad adoption in laboratories worldwide.[7]

Principle of the Method

The DNS method is predicated on a redox reaction that occurs under alkaline conditions. In this reaction, the reducing sugar (containing a free aldehyde or ketone group) reduces the this compound to 3-amino-5-nitrosalicylic acid.[8][9][10] This reaction results in a distinct color change from yellow to a reddish-brown, with the intensity of the final color being directly proportional to the concentration of reducing sugars present in the sample.[10] The absorbance of the resulting solution is then measured spectrophotometrically, typically at a wavelength of 540 nm, to quantify the sugar concentration.[1][9]

dot

References

- 1. Amino acids interference on the quantification of reducing sugars by the this compound assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Miller, G.L. (1959) Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Journal of Analytical Chemistry, 31, 426-428. - References - Scientific Research Publishing [scirp.org]

- 5. Miller, G.L. (1959) Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Analytical Chemistry, 31, 426-428. - References - Scientific Research Publishing [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 10. sciencevivid.com [sciencevivid.com]

An In-depth Technical Guide to 3,5-Dinitrosalicylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrosalicylic acid (DNSA or DNS) is an aromatic organic compound widely utilized in biochemistry and analytical chemistry.[1] Its primary application lies in the quantitative determination of reducing sugars, a technique pivotal in various research and industrial settings, including biofuel development, food quality control, and clinical diagnostics.[2][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols involving this compound.

Chemical Structure and Identification

This compound is characterized by a salicylic (B10762653) acid core dually substituted with nitro groups at the 3 and 5 positions of the benzene (B151609) ring.[2][5]

IUPAC Name: 2-hydroxy-3,5-dinitrobenzoic acid[1]

Chemical Formula: C₇H₄N₂O₇

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 228.12 g/mol | [2][3] |

| Appearance | Yellow, flaky crystals or powder | [2][3][6] |

| Melting Point | 168-174 °C | [2][3] |

| Solubility | ||

| Water | Slightly soluble/Soluble | [1][2][7] |

| Ethanol | Soluble | [1][2] |

| Benzene | Soluble | [1][2] |

| Ether | Soluble | [1] |

| DMSO | Soluble | [6] |

| Methanol | Soluble | [6] |

| pKa | Data not consistently available | |

| Boiling Point | Not readily available |

Core Application: Quantification of Reducing Sugars

The most prominent application of this compound is in the colorimetric quantification of reducing sugars. This method, often referred to as the DNS or Miller's assay, is based on the reduction of DNSA by the free carbonyl group (aldehyde or ketone) of reducing sugars in an alkaline solution.[8]

Reaction Mechanism

Under alkaline conditions and upon heating, the nitro group at the 3-position of this compound is reduced to an amino group, forming 3-amino-5-nitrosalicylic acid.[9] This product has a reddish-brown color, and the intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of reducing sugar in the sample.[1][10]

Caption: Reaction of DNSA with a reducing sugar.

Experimental Protocol: DNS Assay for Reducing Sugars

The following is a generalized protocol for the determination of reducing sugars using the DNS method. It is important to note that specific parameters such as incubation times and reagent concentrations may be optimized for different applications.

Reagent Preparation (DNS Reagent)

A typical formulation for the DNS reagent involves the following components:

-

This compound: The primary reactant.

-

Sodium hydroxide (B78521) (NaOH): To provide the necessary alkaline environment for the reaction.

-

Rochelle salt (Potassium sodium tartrate): To stabilize the color of the final product and prevent the precipitation of cupric salts if they are present.[11]

-

Phenol (optional): To enhance the color intensity.

-

Sodium sulfite (B76179) or sodium metabisulfite (B1197395) (optional): To act as an antioxidant and improve the stability of the reagent.

Example Preparation:

-

Dissolve 1 g of this compound in 50 mL of distilled water with heating and stirring.

-

In a separate beaker, dissolve 30 g of Rochelle salt in 20 mL of warm distilled water.

-

Slowly add a solution of 2N NaOH (20 mL) to the DNSA solution.

-

Combine the Rochelle salt solution with the DNSA solution.

-

Bring the final volume to 100 mL with distilled water. The solution should be stored in a dark, airtight bottle.

Experimental Workflow

The general workflow for a DNS assay is as follows:

-

Sample Preparation: Prepare samples containing unknown concentrations of reducing sugars.

-

Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of a reducing sugar (e.g., glucose) to generate a standard curve.

-

Reaction: Mix a specific volume of the sample or standard with the DNS reagent.

-

Incubation: Heat the mixture in a boiling water bath for a defined period (typically 5-15 minutes).[12][13]

-

Cooling: Rapidly cool the reaction tubes to room temperature to stop the reaction.

-

Dilution: Dilute the reaction mixture with a known volume of distilled water.

-

Spectrophotometry: Measure the absorbance of the solutions at 540 nm.

-

Quantification: Determine the concentration of reducing sugars in the unknown samples by comparing their absorbance to the standard curve.

Caption: Generalized experimental workflow for the DNS assay.

Other Applications

While the quantification of reducing sugars is its primary use, this compound has also been employed in other analytical methods, including:

-

The spectrophotometric determination of certain pharmaceuticals, such as ampicillin.[14]

-

As a reagent in the synthesis of oxazolines from amino alcohols.[14]

Conclusion

This compound remains a valuable and widely used reagent in scientific research and industrial applications due to its reliability and the simplicity of the associated colorimetric assay for reducing sugars. A thorough understanding of its chemical properties and the experimental protocol is crucial for obtaining accurate and reproducible results. This guide provides a foundational overview for researchers, scientists, and professionals in drug development, enabling them to effectively utilize this important analytical tool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 609-99-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 5. This compound | C7H4N2O7 | CID 11873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. You are being redirected... [bio-world.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 13. sciencevivid.com [sciencevivid.com]

- 14. fishersci.com [fishersci.com]

mechanism of reaction between DNSA and reducing sugars

This in-depth technical guide provides a comprehensive overview of the 3,5-Dinitrosalicylic acid (DNSA) assay, a widely used method for the quantification of reducing sugars. Tailored for researchers, scientists, and drug development professionals, this document details the core reaction mechanism, provides structured experimental protocols, and presents key quantitative data to facilitate reproducible and accurate results.

Core Principles and Reaction Mechanism

The DNSA assay is a colorimetric method used to determine the concentration of reducing sugars in a sample.[1] The fundamental principle lies in a redox reaction that occurs under alkaline conditions and high temperatures.[2]

In this reaction, the aldehyde or ketone functional group of a reducing sugar, such as glucose or fructose, reduces the this compound.[2][3] Specifically, the nitro group (NO₂) at the 3-position of the DNSA molecule is reduced to an amino group (NH₂).[4][5] This conversion results in the formation of 3-amino-5-nitrosalicylic acid.[2][6][7]

The product, 3-amino-5-nitrosalicylic acid, exhibits a distinct color change from the original yellow of the DNSA reagent to an orange-red hue.[3][4][8] The intensity of this final color is directly proportional to the concentration of reducing sugars in the sample.[1] The absorbance of the resulting solution is typically measured using a spectrophotometer at a wavelength of 540 nm.[4][6][9]

Core reaction mechanism of the DNSA assay.

Experimental Protocols

Several variations of the DNSA assay protocol exist. Below are detailed methodologies for reagent preparation and the analytical procedure.

DNSA Reagent Preparation

The composition of the DNSA reagent can vary, with some formulations including additional components to enhance stability and sensitivity.

Method 1: Standard DNSA Reagent [8][10]

| Component | Amount | Purpose |

| This compound | 1.0 g | Primary reactant |

| Distilled Water | 50 mL | Solvent |

| Sodium Potassium Tartrate (Rochelle Salt) | 30 g | Stabilizes the color complex[11] |

| 2 M Sodium Hydroxide (NaOH) | 20 mL | Provides alkaline conditions for the reaction |

| Final Volume (with distilled water) | 100 mL | - |

Procedure:

-

Dissolve 1.0 g of this compound in 50 mL of distilled water.

-

Slowly add 30 g of sodium potassium tartrate.

-

Add 20 mL of 2 M NaOH.

-

Adjust the final volume to 100 mL with distilled water.

Method 2: DNSA Reagent with Phenol (B47542) and Sodium Sulfite [2][9]

| Component | Amount | Purpose |

| This compound | 10.0 g | Primary reactant |

| Sodium Sulfite (Na₂SO₃) | 0.5 g | Stabilizes the color[2] |

| Sodium Potassium Tartrate | 182.0 g | Stabilizes the color complex |

| Sodium Hydroxide (NaOH) | 10.0 g | Provides alkaline conditions |

| Phenol | 2.0 g | Increases color development[2] |

| Final Volume (with deionized water) | 1000 mL | - |

Procedure:

-

Dissolve 10.0 g of NaOH in 700 mL of deionized water.

-

Add 182.0 g of Sodium Potassium Tartrate and dissolve.

-

Add 10.0 g of this compound and stir continuously.

-

Dissolve 0.5 g of Na₂SO₃ and 2.0 g of phenol in the solution.

-

Adjust the final volume to 1000 mL with deionized water and store in a light-protected container.

Assay Procedure

The following workflow outlines the general steps for quantifying reducing sugars using the prepared DNSA reagent.

General experimental workflow for the DNSA assay.

Detailed Steps:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of a known reducing sugar (e.g., glucose) at a concentration of 1 mg/mL.

-

Create a series of standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.

-

Prepare the unknown samples, ensuring their concentrations fall within the range of the standard curve. Dilute if necessary.

-

-

Reaction:

-

Pipette a specific volume (e.g., 0.5 mL to 3 mL) of each standard and unknown sample into separate, clearly labeled test tubes.[6][9]

-

Add an equal volume of DNSA reagent to each tube and mix well.[9]

-

Incubate the tubes in a boiling water bath for a period of 5 to 15 minutes.[6][8][9] The optimal heating time can vary depending on the specific protocol and reagent composition.[2]

-

-

Measurement:

-

After incubation, cool the test tubes to room temperature under running tap water.[6][9] It is crucial to cool all tubes to the same temperature before reading as absorbance can be temperature-sensitive.[6]

-

If necessary, add a specific volume of distilled water to each tube to dilute the reaction mixture and bring the absorbance within the linear range of the spectrophotometer.[5][8]

-

Measure the absorbance of each sample at 540 nm against a blank. The blank should contain the same volume of DNSA reagent and distilled water instead of a sugar solution.[6]

-

-

Data Analysis:

-

Plot a standard curve of absorbance at 540 nm versus the concentration of the standard reducing sugar.

-

Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values on the standard curve.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the DNSA assay based on various published protocols.

Table 1: DNSA Reagent Compositions

| Component | Method 1[8][10] | Method 2[6] | Method 3[9] |

| This compound | 10 g/L | 10 g/L | 10 g/L |

| Sodium Potassium Tartrate | 300 g/L | 300 g/L | 182 g/L |

| Sodium Hydroxide | 20 g/L of 2M | 20 g/L of 2M | 10 g/L |

| Phenol | - | - | 2 g/L |

| Sodium Sulfite | - | - | 0.5 g/L |

Table 2: Reaction Conditions and Detection Range

| Parameter | Condition | Reference |

| Wavelength for Absorbance | 540 nm | [4][6][9] |

| Alternate Wavelength Range | 500-560 nm | [5] |

| Heating Temperature | Boiling Water Bath (~95-100 °C) | [8][12][13] |

| Heating Time | 5 - 15 minutes | [2][6][8][9] |

| Detection Range (Glucose) | 0.5 mM to 40 mM | [4][5] |

Concluding Remarks

The DNSA assay remains a valuable and accessible tool for the quantification of reducing sugars in various research and development settings. Its simplicity and reliance on basic laboratory equipment make it a popular choice. However, researchers should be aware of its lack of specificity, as it reacts with any reducing substance present in the sample.[14] For applications requiring the specific quantification of a particular sugar, enzymatic assays may be more appropriate.[14] By understanding the core mechanism and carefully controlling experimental parameters, scientists can achieve reliable and reproducible results with the DNSA method.

References

- 1. sciencevivid.com [sciencevivid.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 5. DNSA reagent base – NCBE [ncbe.reading.ac.uk]

- 6. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 7. researchgate.net [researchgate.net]

- 8. mystrica.com [mystrica.com]

- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 10. mystrica.com [mystrica.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylic Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dinitrosalicylic acid (DNSA) from salicylic (B10762653) acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including reaction conditions, experimental protocols, and safety considerations. This document outlines the underlying chemical principles, provides detailed experimental methodologies, and includes a summary of quantitative data from various synthetic approaches. Furthermore, it details a primary application of the synthesized DNSA in the quantification of reducing sugars, a technique of significant relevance in various biochemical and pharmaceutical contexts.

Introduction

This compound (IUPAC name: 2-hydroxy-3,5-dinitrobenzoic acid) is an aromatic compound widely utilized in biochemical assays.[1] Its primary application lies in the colorimetric quantification of reducing sugars, a method first introduced by James B. Sumner.[1] The reaction between DNSA and a reducing sugar under alkaline conditions results in the formation of 3-amino-5-nitrosalicylic acid, a compound that exhibits strong absorbance at 540 nm, allowing for quantitative measurement.[1] This assay is crucial in various research and development areas, including the analysis of glycosidase activity and monitoring carbohydrate levels.[2][3] The synthesis of DNSA is achieved through the nitration of salicylic acid, a process that requires careful control of reaction conditions to ensure both a high yield and the safety of the procedure.[1]

Synthesis of this compound

The synthesis of this compound from salicylic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The reaction involves the introduction of two nitro groups (-NO₂) onto the salicylic acid backbone.

Reaction Mechanism

The nitration of salicylic acid is an exothermic reaction that proceeds via an electrophilic aromatic substitution mechanism.[4] The key steps are:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4]

-

Electrophilic Attack: The electron-rich aromatic ring of salicylic acid attacks the nitronium ion. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are ortho, para-directing and meta-directing, respectively. The nitration occurs at the 3 and 5 positions due to the directing effects of these substituents.

-

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two different experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1[5] | Protocol 2[4] |

| Starting Material | Salicylic Acid | Salicylic Acid |

| Reagents | 98% conc. H₂SO₄, 98% conc. HNO₃, Ice Water | conc. H₂SO₄, conc. HNO₃, Distilled Water, Ice |

| Scale | 138 g Salicylic Acid | 15 g Salicylic Acid |

| Reaction Temperature | 20-40°C | < 15°C |

| Reaction Time | 1.5 hours (addition), 15 min (stirring) | ~2 hours (addition), 5 min (stirring) |

| Yield | 84% | ~27% |

| Melting Point | 167.7°C | Not specified |

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis [5]

-

Preparation: In a 3-liter reactor, slowly add 138 g of salicylic acid to 588 g of 98% concentrated sulfuric acid with stirring to prevent agglomeration.

-

Cooling: Place the reactor in an ice-water bath to cool the mixture.

-

Nitration: Over a period of 1.5 hours, add 190 g of 98% concentrated nitric acid dropwise to the solution using an addition funnel. Maintain the reaction temperature between 20-40°C with continuous stirring. The reaction is exothermic and requires careful temperature control.

-

Quenching: While still in the ice-water bath, quickly add 1.5 L of iced water to the reaction mixture to quench the nitration. This step is also exothermic.

-

Precipitation and Filtration: Stir the mixture continuously for 15 minutes. A yellow solid of this compound will precipitate. Filter the solid from the solution.

-

Washing and Drying: Wash the solid with 500 mL of pure water to remove residual acid. Dry the product to obtain the final yellow crystalline solid.

Protocol 2: Small-Scale Synthesis [4]

-

Nitrating Acid Preparation: In a beaker placed in an ice bath, add 21 mL of concentrated nitric acid. Once cooled to 5°C, slowly add approximately half of a total of 42 mL of concentrated sulfuric acid. Allow the mixture to cool. Add the remaining sulfuric acid, ensuring the temperature does not rise excessively.

-

Addition of Salicylic Acid: While stirring vigorously, add 15 g of salicylic acid in small portions to the nitrating acid. It is crucial to maintain the reaction temperature below 15°C. The addition process may take up to 2 hours.

-

Stirring: After the complete addition of salicylic acid, continue stirring for another 5 minutes.

-

Precipitation: Pour the reaction mixture into 500 mL of distilled water containing ice. The product will precipitate.

-

Filtration and Washing: Filter the precipitate and wash it with a small amount of distilled water.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot distilled water. Dissolve the solid in a minimal amount of boiling water and allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals.

Application: Quantification of Reducing Sugars

A primary application of the synthesized this compound is in the colorimetric determination of reducing sugars. This assay is widely used in biochemistry and related fields.

Reaction Mechanism

In an alkaline solution, this compound is reduced by the free carbonyl group (aldehyde or ketone) of a reducing sugar.[6] The nitro group at the 3-position of DNSA is reduced to an amino group, forming 3-amino-5-nitrosalicylic acid.[7] This product has a characteristic red-brown color and exhibits maximum absorbance at 540 nm.[1][6] The intensity of the color is directly proportional to the concentration of the reducing sugar.

Experimental Protocol for DNSA Assay

The following is a general protocol for the quantification of reducing sugars using a DNSA reagent.

Reagent Preparation (DNSA Reagent):

-

Dissolve 1 g of this compound in 20 mL of 2 M NaOH.

-

In a separate beaker, dissolve 30 g of potassium sodium tartrate (Rochelle salt) in 50 mL of water.

-

Combine the two solutions and bring the final volume to 100 mL with distilled water.[8]

Assay Procedure:

-

Sample Preparation: Prepare a series of standards with known concentrations of a reducing sugar (e.g., glucose) and the unknown sample(s) to be tested.

-

Reaction: In a test tube, mix 0.5 mL of the sample or standard with 0.5 mL of the DNSA reagent.[9]

-

Heating: Place the test tubes in a boiling water bath for 5-10 minutes. A color change from yellow to red-brown will occur in the presence of reducing sugars.[7][9]

-

Cooling and Dilution: Immediately cool the test tubes in cold water. Add 5 mL of distilled water to each tube and mix well.[9]

-

Measurement: Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of the reducing sugar in the unknown sample(s).

Safety Precautions

The synthesis of this compound involves the use of strong acids and is an exothermic reaction. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Ventilation: Perform the synthesis in a well-ventilated fume hood.

-

Temperature Control: The nitration reaction is highly exothermic and can become dangerous if the temperature is not controlled.[4] Use an ice bath and monitor the temperature closely throughout the addition of nitric acid.

-

Acid Handling: Handle concentrated nitric and sulfuric acids with extreme care. Always add acid to water, not the other way around, when preparing dilutions.

-

Quenching: The quenching process with ice water is also exothermic and should be done cautiously.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from salicylic acid, including quantitative data and a description of the reaction mechanism. Furthermore, a widely used application of the synthesized product in the quantification of reducing sugars has been presented with a detailed experimental workflow. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize and utilize this valuable reagent in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. klandchemicals.com [klandchemicals.com]

- 3. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the this compound Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

Navigating the Risks: A Technical Guide to the Safe Handling and Application of 3,5-Dinitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

3,5-Dinitrosalicylic acid (DNSA or DNS) is a valuable aromatic compound widely employed in biochemical and analytical research, primarily for the colorimetric quantification of reducing sugars. Its utility, however, is matched by its potential hazards, necessitating a thorough understanding of safety protocols and handling procedures. This technical guide provides an in-depth overview of the safe handling, storage, disposal, and experimental application of this compound, tailored for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[1][2] It is harmful if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.[1][3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5][6] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1][5][6] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][4][7] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

Source: Multiple Safety Data Sheets[1][3][4][5][6][7]

Safety Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. This includes the use of appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[3][8][9] A chemical fume hood is recommended, especially when handling the powdered form to minimize dust generation and inhalation.[8]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory.[2][8] | Protects against dust particles and splashes that can cause severe eye damage.[1] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile, PVC).[2][8][9] Inspect gloves before use and use proper removal techniques.[9][10] | Prevents skin contact, which can cause irritation and burns.[3][8] |

| Skin and Body Protection | A lab coat or overalls should be worn.[2] For significant exposure risks, a PVC apron or protective suit may be necessary.[2] | Protects skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when dust formation is likely.[8] | Prevents inhalation of harmful dust particles.[8] |

Source: Multiple Safety Data Sheets[2][8][9][10]

Safe Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling

-

Avoid all personal contact, including inhalation of dust and vapors.[2]

-

Minimize dust generation and accumulation.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

-

When preparing solutions, always add the acid to water, not the other way around, to avoid a violent reaction.[2]

Storage

-

Keep containers tightly closed and protected from physical damage.[2][3][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.[3]

-

Do not release into the environment.[1]

-

Contaminated containers should be treated as hazardous waste.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if irritation persists.[1] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1] |

| Ingestion | Do NOT induce vomiting.[8] If the victim is conscious, give a cupful of water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8] |

Source: Multiple Safety Data Sheets[1][8]

Toxicological Data

Understanding the toxicity of this compound is essential for risk assessment.

| Metric | Value | Species |

| LD50 Oral | 860 mg/kg | Rat[8] |

| LD50 Oral | 270 mg/kg | Mouse[8] |

Source: Cole-Parmer Safety Data Sheet[8]

Experimental Protocols

This compound is the key reagent in the DNS method for quantifying reducing sugars. The reaction involves the reduction of the nitro group on the DNSA molecule by the reducing sugar, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a characteristic red-brown color that can be measured spectrophotometrically.[11][12]

Preparation of DNS Reagent

Materials:

-

This compound

-

Sodium potassium tartrate tetrahydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled or deionized water

Procedure:

-

Dissolve 1 gram of this compound in 50 mL of Milli-Q water.[13]

-

Slowly add 30 grams of sodium potassium tartrate tetrahydrate to the solution.[13]

-

Add 20 mL of 2 M NaOH.[13]

-

Dilute the solution to a final volume of 100 mL with distilled water.[13]

-

Store the reagent in a dark bottle at room temperature. It is stable for up to two weeks.[13]

Assay for Reducing Sugars

Materials:

-

DNS reagent

-

Sample containing reducing sugars

-

Standard solutions of a known reducing sugar (e.g., glucose)

-

Spectrophotometer

Procedure:

-

Pipette 100 µL of the sample or standard solution into a microtiter plate well.[13]

-

Add 100 µL of DNS reagent to each well.[13]

-

Heat the plate at 98°C for 10 minutes.[13]

-

Cool the plate to room temperature.

-

Measure the absorbance at 540 nm using a plate reader.[13]

-

Create a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of reducing sugar in the sample by interpolating its absorbance on the standard curve.

Visualized Workflows and Pathways

To further clarify the safety procedures and the chemical principle of the DNS assay, the following diagrams are provided.

Caption: A flowchart illustrating the key safety steps from preparation to cleanup when working with this compound.

Caption: A diagram showing the redox reaction between a reducing sugar and this compound in the DNS assay.

References

- 1. fishersci.com [fishersci.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. lobachemie.com [lobachemie.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. geneseo.edu [geneseo.edu]

- 6. carlroth.com [carlroth.com]

- 7. ff-chemicals.fi [ff-chemicals.fi]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 11. youtube.com [youtube.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. static.igem.org [static.igem.org]

The Cornerstone of Reducing Sugar Quantification: A Technical Guide to 3,5-Dinitrosalicylic Acid in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of 3,5-Dinitrosalicylic acid (DNSA or DNS) in biochemistry, with a primary focus on its role in the quantification of reducing sugars. This colorimetric method remains a vital tool in various research and development settings, including enzyme kinetics, fermentation monitoring, and carbohydrate analysis. This document provides a comprehensive overview of the DNSA assay, detailed experimental protocols, and a summary of quantitative data representation.

Principle of the DNSA Assay

The DNSA assay is a colorimetric method used to determine the concentration of reducing sugars in a sample.[1] The core principle lies in a redox reaction that occurs under alkaline conditions and upon heating.[2] In this reaction, the aldehyde or ketone group of a reducing sugar reduces the this compound to 3-amino-5-nitrosalicylic acid.[3][4] This resulting compound has a characteristic reddish-brown color, and the intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars present in the sample.[1][5][6]

The reaction is stoichiometric, allowing for the creation of a standard curve using a known reducing sugar, typically glucose, to quantify the amount of reducing sugar in unknown samples.[7][8]

Data Presentation: Quantifying Reducing Sugars

A standard curve is essential for the accurate quantification of reducing sugars using the DNSA method. This is generated by measuring the absorbance of a series of standards with known concentrations of a reducing sugar, such as glucose. The absorbance values are then plotted against the corresponding concentrations, and a linear regression analysis is performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.[8]

Below is a table representing a typical dataset for a glucose standard curve using the DNSA assay.

| Glucose Concentration (mg/mL) | Absorbance at 540 nm |

| 0.0 (Blank) | 0.000 |

| 0.2 | 0.185 |

| 0.4 | 0.372 |

| 0.6 | 0.558 |

| 0.8 | 0.745 |

| 1.0 | 0.931 |

Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the preparation of the DNSA reagent and the subsequent assay for quantifying reducing sugars.

Preparation of DNSA Reagent

Several formulations for the DNSA reagent exist. The following is a commonly used and effective protocol:

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium sodium tartrate (Rochelle salt)

-

Phenol (B47542) (optional, enhances color intensity)

-

Sodium sulfite (B76179) (Na2SO3)

-

Distilled water

Procedure:

-

Dissolve 1 g of this compound in 50 mL of distilled water by gently heating and stirring.

-

In a separate beaker, prepare a 2 M NaOH solution.

-

Slowly add 20 mL of the 2 M NaOH solution to the DNSA solution with continuous stirring.

-

Dissolve 30 g of potassium sodium tartrate in the solution. This helps to stabilize the color.

-

(Optional) Add 0.2 g of phenol and 0.05 g of sodium sulfite to the solution.

-

Bring the final volume to 100 mL with distilled water.

-

Store the reagent in a dark, airtight bottle at room temperature. The reagent is stable for several months.

DNSA Assay Protocol

Materials:

-

DNSA reagent

-

Sample containing reducing sugars

-

Glucose standard solutions (for standard curve)

-

Test tubes

-

Water bath

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of glucose standards with concentrations ranging from 0.1 to 1.0 mg/mL. Dilute your unknown samples if the concentration of reducing sugars is expected to be high.

-

Reaction Setup:

-

Pipette 1 mL of each standard or unknown sample into separate, clearly labeled test tubes.

-

Add 1 mL of the DNSA reagent to each test tube.

-

Include a "blank" tube containing 1 mL of distilled water and 1 mL of DNSA reagent.

-

-

Incubation:

-

Mix the contents of each tube thoroughly.

-

Place the test tubes in a boiling water bath for 5-15 minutes. A consistent heating time is crucial for reproducible results.

-

-

Color Stabilization and Measurement:

-

After incubation, cool the test tubes to room temperature.

-

Add 8 mL of distilled water to each tube and mix well.

-

Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank solution used to zero the instrument.

-

-

Data Analysis:

-

Plot the absorbance values of the glucose standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values on the standard curve or by using the equation of the line derived from the linear regression of the standard curve.[8]

-

Mandatory Visualizations

DNSA Reaction Mechanism

The following diagram illustrates the chemical transformation of this compound in the presence of a reducing sugar.

References

understanding the colorimetric basis of the DNS assay

An In-depth Technical Guide to the Colorimetric Basis of the DNS Assay

For Researchers, Scientists, and Drug Development Professionals

The 3,5-Dinitrosalicylic acid (DNS or DNSA) assay is a widely utilized colorimetric method for the quantitative estimation of reducing sugars. First introduced by James B. Sumner, this assay has become a staple in biochemistry and biotechnology for applications such as monitoring the enzymatic hydrolysis of biomass and quantifying carbohydrate levels.[1] Its prevalence is due to its simplicity, low cost, and reliance on basic laboratory equipment. This guide provides a detailed examination of the chemical principles underpinning the DNS assay, comprehensive experimental protocols, and a summary of its quantitative parameters.

The foundation of the DNS assay is a redox reaction that occurs between the DNS reagent and a reducing sugar in an alkaline environment.[2][3] Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, which allows them to act as reducing agents.[4][5]

Under alkaline conditions and upon heating, the this compound is reduced by the sugar. Specifically, one of the nitro groups (-NO₂) on the DNS molecule is reduced to an amino group (-NH₂).[6] This reaction converts the yellow-colored this compound into 3-amino-5-nitrosalicylic acid, which is an orange-red to brown colored compound.[2][3][4]

The intensity of the resulting color is directly proportional to the concentration of the reducing sugar in the sample.[2][7] This color change can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength of 540 nm.[1][2][3] By comparing the absorbance of an unknown sample to a standard curve prepared with known concentrations of a specific reducing sugar (e.g., glucose), the concentration of the reducing sugar in the sample can be accurately determined.[2][4]

References

The Discovery and Application of 3,5-Dinitrosalicylic Acid for Quantifying Reducing Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of reducing sugars is a cornerstone of various biochemical and biotechnological applications, from monitoring fermentation processes to elucidating enzymatic activities and developing pharmaceutical products. One of the most enduring and widely adopted methods for this purpose is the 3,5-Dinitrosalicylic acid (DNS) assay. This technical guide provides an in-depth exploration of the discovery of DNS as a reagent for reducing sugars, its underlying chemical principles, detailed experimental protocols, and key quantitative data for its application in research and development.

The Pioneering Discovery by James B. Sumner

In 1921, biochemist James B. Sumner, while investigating methods for the estimation of sugar in urine, introduced this compound as a novel reagent.[1][2] His work, published in the Journal of Biological Chemistry, laid the foundation for a simple and rapid colorimetric method to quantify reducing substances.[1] Sumner's initial application was focused on analyzing both normal and diabetic urine, demonstrating the reagent's utility in a clinical context.[1][3] Over the decades, the DNS method has been refined and adapted for a vast array of applications, a testament to the robustness of Sumner's original discovery.

Core Principles of the DNS Assay

The DNS assay is predicated on a redox reaction that occurs under alkaline conditions. In this reaction, the this compound is reduced by a reducing sugar, which is concurrently oxidized.[4][5] The nitro group (-NO2) at the C3 position of the DNS molecule is reduced to an amino group (-NH2), yielding 3-amino-5-nitrosalicylic acid.[6] This product imparts a reddish-brown color to the solution, and the intensity of this color, which can be measured spectrophotometrically, is directly proportional to the concentration of the reducing sugar present.[7][8] The maximum absorbance of the resulting solution is typically observed at a wavelength of 540 nm.[2][7]

The reaction is not strictly stoichiometric, and different reducing sugars can yield varying color intensities.[4][5] This is attributed to the complex nature of the reaction, which can involve side reactions and the decomposition of sugars in the alkaline environment.[4][5]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the DNS assay.

Table 1: Properties of Key Reagents and Products

| Compound | Molar Mass ( g/mol ) | Appearance | Key Role in Assay |

| This compound | 228.12 | Yellow crystalline solid | Oxidizing agent, chromogenic substrate |

| 3-Amino-5-nitrosalicylic acid | 198.13 | Reddish-brown in solution | Colored product for quantification |

| Glucose | 180.16 | White crystalline solid | Standard reducing sugar for calibration |

| Rochelle Salt (Potassium Sodium Tartrate) | 282.22 | White crystalline powder | Stabilizes the color of the final product |

| Phenol (B47542) | 94.11 | White crystalline solid | Enhances color intensity |

| Sodium Sulfite (B76179) | 126.04 | White crystalline powder | Antioxidant to prevent interference from dissolved oxygen |

Table 2: Relative Reactivity of Common Reducing Sugars with DNS Reagent

| Reducing Sugar | Sugar Type | Relative Absorbance (Compared to Glucose) |

| Glucose | Aldohexose | 1.00 |

| Fructose | Ketohexose | ~0.90 |

| Maltose | Disaccharide (2x Glucose) | ~1.80 |

| Lactose | Disaccharide (Galactose + Glucose) | ~0.70 |

| Galactose | Aldohexose | ~0.85 |

| Xylose | Aldopentose | ~1.05 |

Note: The relative absorbance can vary slightly depending on the specific protocol and reagent composition used.

Experimental Protocols

Detailed methodologies for the preparation of the DNS reagent and the execution of the reducing sugar assay are provided below. The Miller modification from 1959 is a widely accepted standard.[9][10][11]

Preparation of DNS Reagent (Miller's Method)

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Rochelle salt (Potassium sodium tartrate tetrahydrate)

-

Phenol

-

Sodium sulfite (Na2SO3)

-

Distilled or deionized water

Procedure:

-

Dissolve 10 g of this compound in 200 mL of 2 M NaOH solution.

-

In a separate beaker, dissolve 300 g of Rochelle salt in approximately 500 mL of warm distilled water.

-

Slowly and with constant stirring, add the Rochelle salt solution to the DNS solution.

-

In a separate container, dissolve 2 g of phenol and 0.5 g of sodium sulfite in a small amount of distilled water.

-

Add the phenol and sodium sulfite solution to the main DNS/Rochelle salt mixture.

-

Bring the final volume to 1000 mL with distilled water.

-

Store the reagent in a dark, airtight bottle at room temperature. The reagent is stable for several months.

Standard Assay for Reducing Sugars

Materials:

-

DNS reagent

-

Standard solutions of a known reducing sugar (e.g., glucose) at various concentrations (e.g., 0.1 to 1.0 mg/mL)

-

Unknown sample(s) containing reducing sugars

-

Test tubes

-

Water bath (boiling)

-

Ice bath

-

Spectrophotometer

Procedure:

-

Pipette 1.0 mL of each standard solution and the unknown sample(s) into separate, labeled test tubes.

-

Add 1.0 mL of the DNS reagent to each test tube.

-

Mix the contents of each tube thoroughly.

-

Place the test tubes in a boiling water bath for exactly 5 minutes.

-

Immediately transfer the test tubes to an ice bath to stop the reaction.

-

Add 8.0 mL of distilled water to each test tube and mix well.

-

Allow the solutions to reach room temperature.

-

Measure the absorbance of each solution at 540 nm using a spectrophotometer. Use a blank solution (1.0 mL of water and 1.0 mL of DNS reagent, treated identically) to zero the instrument.

-

Construct a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.

-

Determine the concentration of reducing sugars in the unknown sample(s) by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling Pathway of the DNS Reaction

Caption: Chemical transformation in the DNS assay for reducing sugars.

Experimental Workflow for Reducing Sugar Quantification

Caption: Step-by-step workflow for the DNS assay.

Logical Relationship of DNS Reagent Components

Caption: Functional roles of the components in the DNS reagent.

References

- 1. [PDF] DINITROSALICYLIC ACID: A REAGENT FOR THE ESTIMATION OF SUGAR IN NORMAL AND DIABETIC URINE | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Assay [terpconnect.umd.edu]

- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. sciencevivid.com [sciencevivid.com]

- 9. scribd.com [scribd.com]

- 10. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Alpha-Amylase Assay Using 3,5-Dinitrosalicylic Acid

For researchers, scientists, and professionals in drug development, the accurate determination of alpha-amylase activity is crucial for various applications, including industrial enzyme production, food technology, and screening for potential inhibitors in drug discovery. The 3,5-Dinitrosalicylic acid (DNS) method provides a reliable and straightforward colorimetric approach to quantify the amount of reducing sugars produced from the enzymatic hydrolysis of starch. This document offers a detailed protocol for conducting the alpha-amylase assay using the DNS method.

Principle of the Assay

Alpha-amylase catalyzes the hydrolysis of starch into smaller reducing sugars, such as maltose (B56501) and glucose. The DNS reagent is then used to quantify these reducing sugars. In an alkaline solution and upon heating, the this compound is reduced by the aldehyde or keto group of the reducing sugars to 3-amino-5-nitrosalicylic acid. This product has a reddish-brown color, and the intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of the reducing sugars produced.

Data Presentation

A standard curve is essential for determining the concentration of reducing sugars in the unknown samples. The following table presents representative data for a maltose standard curve.

| Maltose Concentration (mg/mL) | Absorbance at 540 nm (Mean) |

| 0.0 (Blank) | 0.000 |

| 0.2 | 0.155 |

| 0.4 | 0.310 |

| 0.6 | 0.465 |

| 0.8 | 0.620 |

| 1.0 | 0.775 |

Experimental Protocols

This section provides a detailed methodology for performing the alpha-amylase assay using the DNS method.

Reagent Preparation

a. 1% (w/v) Starch Solution (Substrate)

-

Weigh 1.0 g of soluble starch and dissolve it in 100 mL of 20 mM sodium phosphate (B84403) buffer (pH 6.9) containing 6.7 mM NaCl.[1][2]

-

Heat the solution to boiling while stirring continuously for about 15 minutes to ensure complete dissolution of the starch.[1][2]

-

Allow the solution to cool to room temperature before use.

b. This compound (DNS) Reagent

-

Dissolve 1.0 g of this compound in 50 mL of distilled water by gently heating.

-

In a separate beaker, dissolve 30.0 g of sodium potassium tartrate (Rochelle salt) in 20 mL of 2 N NaOH.

-

Slowly add the sodium potassium tartrate solution to the DNS solution with constant stirring.

-

Adjust the final volume to 100 mL with distilled water.

-

Store the reagent in a dark, amber-colored bottle at room temperature. The reagent is stable for several days.[3]

c. 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl

-

Prepare a solution containing 2.4 mg/mL of sodium phosphate monobasic and 0.39 mg/mL of sodium chloride in ultrapure water.[1]

-

Adjust the pH to 6.9 at 20°C using 1 M NaOH or 1 M HCl.[1]

d. Maltose Standard Solutions

-

Prepare a stock solution of maltose (e.g., 1 mg/mL) in distilled water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.2 to 1.0 mg/mL.

Preparation of the Standard Curve

-

Pipette 1.0 mL of each maltose standard solution into separate, labeled test tubes.

-

For the blank, pipette 1.0 mL of distilled water into a test tube.

-

Add 1.0 mL of DNS reagent to each tube.

-

Incubate the tubes in a boiling water bath for 5-15 minutes.[1][2]

-

After incubation, cool the tubes to room temperature under running tap water.

-

Add 9.0 mL of distilled water to each tube and mix well.[2]

-

Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank used to zero the instrument.

-

Plot a graph of absorbance versus maltose concentration to generate the standard curve.

Enzyme Assay

-

Prepare the enzyme solution by dissolving the alpha-amylase sample in an appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9). The concentration should be adjusted to ensure the final absorbance reading falls within the linear range of the standard curve.

-

Pipette 0.5 mL of the enzyme solution into a test tube.

-

Add 0.5 mL of the 1% starch solution to the test tube.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[3]

-

To stop the enzymatic reaction, add 1.0 mL of the DNS reagent to the tube.

-

Proceed with the color development and absorbance measurement as described in the "Preparation of the Standard Curve" section (steps 4-7).

-

A control reaction should be performed by adding the DNS reagent to the starch solution before adding the enzyme solution.

Calculation of Alpha-Amylase Activity

-

Determine the concentration of maltose produced in the enzyme reaction mixture by interpolating the absorbance value on the maltose standard curve.

-

One unit of alpha-amylase activity is typically defined as the amount of enzyme that liberates 1 µmole of reducing sugar (as maltose) per minute under the specified assay conditions.

-

The enzyme activity can be calculated using the following formula:

Activity (U/mL) = (mg of maltose released x 1000) / (Molecular weight of maltose x Incubation time in min x Volume of enzyme in mL)

-

The molecular weight of maltose is 342.3 g/mol .

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of the DNS assay.

Caption: Experimental workflow for the alpha-amylase assay using the DNS method.

Caption: Chemical principle of the this compound (DNS) assay.

References

- 1. Construction of Maltose Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. How to calculate the concentration of maltose (mg/ml) produced by a-amyla.. [askfilo.com]

- 3. scribd.com [scribd.com]

Application Notes and Protocols: Microplate Adaptation of the DNS Assay for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dinitrosalicylic acid (DNS) assay is a widely used colorimetric method for the quantification of reducing sugars.[1][2] The assay is based on the reduction of DNS by reducing sugars in an alkaline solution, which results in the formation of 3-amino-5-nitrosalicylic acid, a compound that absorbs light strongly at 540 nm.[1] The intensity of the resulting reddish-brown color is proportional to the concentration of reducing sugars in the sample.

Traditional protocols for the DNS assay are often performed in test tubes, which can be laborious and time-consuming, requiring large volumes of reagents and samples.[1][2] The adaptation of the DNS assay to a microplate format offers a significant advantage for high-throughput screening (HTS) applications.[2] This miniaturized format allows for the simultaneous analysis of a large number of samples, reduces reagent consumption, and decreases overall assay time and cost, making it an ideal method for applications such as screening enzyme inhibitors or identifying microorganisms with high enzymatic activity.[1][2]

These application notes provide a detailed protocol for the microplate adaptation of the DNS assay, including reagent preparation, experimental workflow, and data analysis.

Principle of the Assay

The DNS assay relies on a redox reaction where the aldehyde or ketone group of a reducing sugar reduces the this compound to 3-amino-5-nitrosalicylic acid under alkaline conditions and heat. This conversion results in a color change from yellow to reddish-brown, which can be quantified spectrophotometrically.

Caption: Principle of the DNS assay for reducing sugar quantification.

Materials and Reagents

-

96-well heat-resistant microplates (e.g., made of crystal polyester (B1180765) or polypropylene)[1][3]

-

Microplate reader with absorbance measurement capabilities at 540 nm

-

Single and multichannel micropipettes

-

Reagent reservoirs

-

Incubator, oven, or PCR thermal cycler capable of reaching 95-100°C

-

Ice bath

-

Vortex mixer

DNS Reagent Preparation:

There are several formulations for the DNS reagent. A commonly used preparation is as follows[4]:

-

In a 1 L volumetric flask, dissolve 5.3 g of this compound and 9.9 g of sodium hydroxide (B78521) (NaOH) in approximately 700 mL of deionized water. Use a magnetic stirrer to aid dissolution.

-

To this solution, add 153 g of sodium potassium tartrate (Rochelle salt), 4.2 g of sodium metabisulfite, and 3.8 mL of phenol (B47542).

-

Dissolve all components completely.

-

Bring the final volume to 1 L with deionized water.

-

Store the reagent in a dark, airtight container at room temperature. The phenol in the reagent helps to intensify the color.[4]

Standard Sugar Solution (e.g., Glucose):

-

Prepare a stock solution of 10 g/L glucose by dissolving 1 g of glucose in 100 mL of deionized water.[4]

-

From the stock solution, prepare a series of standards with concentrations ranging from 0.1 g/L to 5 g/L by serial dilution in deionized water.[4]

Experimental Protocol

The following protocol is a generalized procedure adapted from various sources for a 96-well microplate format.[1][5]

Caption: Experimental workflow for the microplate-adapted DNS assay.

Step-by-Step Procedure:

-

Sample and Standard Preparation:

-

Reagent Addition:

-

Add 25 µL of the DNS reagent to each well containing the standards and samples.[1]

-

-

Incubation:

-

Cooling and Dilution:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Presentation

Standard Curve:

A standard curve is generated by plotting the absorbance values of the glucose standards against their known concentrations. The resulting graph should be linear over the tested concentration range.

Table 1: Example Glucose Standard Curve Data

| Glucose Concentration (g/L) | Absorbance at 540 nm (Mean ± SD) |

| 0 (Blank) | 0.050 ± 0.005 |

| 0.5 | 0.250 ± 0.010 |

| 1.0 | 0.450 ± 0.015 |

| 2.0 | 0.850 ± 0.020 |

| 3.0 | 1.250 ± 0.025 |

| 4.0 | 1.650 ± 0.030 |

| 5.0 | 2.050 ± 0.035 |

Note: The data presented in this table is for illustrative purposes only. Actual values may vary.

Calculation of Unknown Concentrations:

The concentration of reducing sugars in the unknown samples can be determined from the linear regression equation of the standard curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

Assay Performance:

The performance of the microplate-adapted DNS assay can be characterized by its linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Performance Characteristics of the Microplate-Adapted DNS Assay

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [5][7] |

| Limit of Detection (LOD) | 3 µg per well | |

| Limit of Quantitation (LOQ) | 10 µg per well | |

| Precision (RSD%) | < 15% | [5] |

Application: High-Throughput Screening of Cellulase (B1617823) Activity

The microplate-adapted DNS assay is well-suited for the high-throughput screening of cellulase-producing microorganisms or for evaluating the efficiency of cellulase inhibitors.[8]

Caption: Workflow for HTS of cellulase activity using the DNS assay.

In this application, the enzyme (cellulase) is incubated with a cellulosic substrate (e.g., carboxymethyl cellulose, CMC). The enzyme hydrolyzes the substrate, releasing reducing sugars. The amount of reducing sugar produced is then quantified using the microplate DNS assay, which serves as a direct measure of the enzyme's activity. Wells exhibiting high absorbance values correspond to high cellulase activity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Absorbance or Poor Sensitivity | Incomplete reaction | Increase incubation time or temperature. |

| Reagent degradation | Prepare fresh DNS reagent. Store protected from light. | |

| Incorrect wavelength | Ensure the microplate reader is set to 540 nm. | |

| High Background/Blank Reading | Contaminated reagents | Use high-purity water and reagents. |

| Presence of reducing substances in the sample buffer | Run a buffer blank to assess background. | |

| Inconsistent Results/High Variability | Pipetting errors | Use calibrated micropipettes and proper technique. Use a multichannel pipette for reagent addition. |

| Uneven heating | Ensure the microplate is sealed properly and that the incubator provides uniform heating. | |

| Bubbles in wells | Visually inspect wells and remove bubbles before reading absorbance. | |

| Precipitate Formation | High concentration of reducing sugars | Dilute the samples before performing the assay. |

| Reagent instability | Ensure all components of the DNS reagent are fully dissolved. | |

| Deformed Microplate | Microplate not heat-resistant | Use microplates specifically designed for high-temperature applications.[3] |

Conclusion

The microplate adaptation of the DNS assay provides a robust, reliable, and efficient method for the high-throughput quantification of reducing sugars.[5] Its advantages of reduced sample and reagent volumes, decreased assay time, and suitability for automation make it an invaluable tool for various research and development applications, particularly in the fields of enzyme technology and drug discovery.[2]

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. jms.mabjournal.com [jms.mabjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 8. Application of high-throughput screening for evaluating hydrolytic potential of cellulases | Semantic Scholar [semanticscholar.org]

Application Note and Protocol: Quantifying Reducing Sugars in Lignocellulosic Hydrolysates with 3,5-Dinitrosalicylic Acid (DNSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignocellulosic biomass, a renewable and abundant resource, is a key feedstock for the production of biofuels and other value-added biochemicals. The conversion of this biomass typically involves a pretreatment step followed by enzymatic hydrolysis to break down complex polysaccharides into fermentable reducing sugars. Accurate quantification of these reducing sugars is crucial for process optimization and yield calculations. The 3,5-dinitrosalicylic acid (DNS or DNSA) method is a widely used colorimetric assay for the rapid estimation of total reducing sugars in lignocellulosic hydrolysates.[1][2][3] This application note provides a detailed protocol for the DNSA assay, including reagent preparation, standard curve generation, and analysis of lignocellulosic hydrolysates.

Principle of the Method

The DNSA assay is based on the reduction of this compound to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution upon heating.[3][4] The aldehyde and ketone groups present in the reducing sugars are oxidized. The resulting 3-amino-5-nitrosalicylic acid produces a reddish-brown color, and the intensity of this color is directly proportional to the concentration of reducing sugars present in the sample.[5][6] The absorbance of the colored solution is measured spectrophotometrically at 540 nm.[7][8][9]

Signaling Pathway Diagram

References

- 1. scribd.com [scribd.com]

- 2. Evaluation of the DNS method for analysing lignocellulosic hydrolysates (2007) | Warwick L. Marsden | 95 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]

- 5. mystrica.com [mystrica.com]

- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Quantitative identification of glucose using DNSA with spectroscopy. | DOCX [slideshare.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Invertase Assay Using 3,5-Dinitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invertase (β-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose (B13894), a non-reducing sugar, into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This mixture of glucose and fructose (B13574) is known as invert sugar. The activity of invertase can be quantified by measuring the amount of reducing sugars produced. A common and reliable method for this quantification is the 3,5-dinitrosalicylic acid (DNS or DNSA) assay.[3][4] This colorimetric method relies on the reduction of DNS by reducing sugars in an alkaline solution, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically.[5][6] The intensity of the color is directly proportional to the concentration of reducing sugars produced.[6]

This document provides a detailed, step-by-step guide for performing an invertase assay using the DNS method, including reagent preparation, experimental protocols, data analysis, and visualization of the workflow.